3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride

Opioid Receptor Pharmacology CNS Drug Discovery Off-Target Screening

3-Oxa-7-azabicyclo[3.3.1]nonan-9-one hydrochloride is a conformationally constrained bicyclic amino ketone scaffold combining a morpholine-like oxygen and a piperidine-like nitrogen within a rigid [3.3.1] framework. This compound serves as a key intermediate for GPR119 agonists and has been systematically compared to its 3,7-diaza and 3-thia analogs in opioid receptor pharmacophore studies.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 1228600-54-1
Cat. No. B2737890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride
CAS1228600-54-1
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1C2COCC(C2=O)CN1.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7-5-1-8-2-6(7)4-10-3-5;/h5-6,8H,1-4H2;1H
InChIKeySYCHTPDZCBHMQS-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride (CAS 1228600-54-1): A Structurally Defined Heterobicyclic Building Block for CNS-Targeted and Metabolic Drug Discovery


3-Oxa-7-azabicyclo[3.3.1]nonan-9-one hydrochloride is a conformationally constrained bicyclic amino ketone scaffold combining a morpholine-like oxygen and a piperidine-like nitrogen within a rigid [3.3.1] framework. This compound serves as a key intermediate for GPR119 agonists [1] and has been systematically compared to its 3,7-diaza and 3-thia analogs in opioid receptor pharmacophore studies [2]. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, and computational studies have quantified its conformational energy landscape [3].

Procurement Integrity: Why 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride Cannot Be Replaced by Generic Heterobicyclic Analogs


The specific heteroatom composition of this scaffold dictates its biological profile and synthetic utility. Substitution of the oxygen heteroatom with a second nitrogen (as in 3,7-diazabicyclo[3.3.1]nonan-9-ones) results in potent kappa-opioid receptor agonism with submicromolar affinity, whereas the 3-oxa analog is pharmacologically silent at this receptor, as demonstrated in radioligand binding assays [1]. Conversely, replacing oxygen with sulfur (3-thia analog) alters the conformational equilibrium and crystallization behavior, as shown by comparative X-ray and computational studies [2]. Use of the free base instead of the hydrochloride salt compromises solid-state stability and aqueous solubility, directly impacting experimental reproducibility in biological assays .

Quantitative Differentiation of 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride: Head-to-Head Evidence Against Closest Analogs


Kappa Opioid Receptor Inactivity: A Critical Selectivity Advantage Over 3,7-Diazabicyclo[3.3.1]nonan-9-one Analogs

In a pharmacophore mapping study comparing heterocyclic bicyclo[3.3.1]nonan-9-ones, the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one scaffold was found to be 'almost inactive' at kappa opioid receptors, whereas the corresponding 3,7-diazabicyclononanones with 2,4-dipyridyl side chains exhibited high affinity [1]. This functional selectivity is confirmed by radioligand binding assays where 2,4-diaryl-substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones showed submicromolar Ki values for the kappa receptor, while the oxa analog showed negligible displacement of [3H]U-69,593 [2].

Opioid Receptor Pharmacology CNS Drug Discovery Off-Target Screening

Conformational Energy Landscape: Quantified Chair-Chair to Boat-Chair Equilibrium vs. 3-Thia Analog

Single point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed an energy difference of only ΔE = 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers, indicating significant conformational flexibility [1]. Full geometry optimization at the HF/6-31G level for the analogous sulfur-containing ketone (3-thia-7-azabicyclo[3.3.1]nonan-9-one) also demonstrated BC form stability, but with an energy difference described qualitatively as 'slight' rather than precisely quantified, limiting its utility for computational docking studies [1]. NOESY NMR experiments confirmed the predominance of the BC form in solution for the oxygen-containing ketone, while the sulfur analog suffered from severe signal overlap even at 600 MHz, preventing detailed conformational analysis [1].

Conformational Analysis Computational Chemistry Structure-Based Drug Design

Single-Crystal X-Ray Diffraction Characterization vs. Uncharacterized Bicyclic Scaffolds

The solid-state structure of a key derivative, 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, has been solved by single-crystal X-ray diffraction, revealing a chair-chair conformation in the crystalline state with unit cell parameters a = 9.353(4) Å, b = 7.733(4) Å, c = 23.03(2) Å [1]. This level of structural characterization is absent for many competing heterobicyclic scaffolds, such as the parent 3,7-diazabicyclo[3.3.1]nonan-9-one system, which has been studied primarily by solution NMR and computational methods without reported crystal structures [2]. Additionally, the hydrochloride salt form (CAS 1228600-54-1) is commercially available with certified purity of 95-97%, as specified by multiple suppliers .

Structural Biology Crystallography Medicinal Chemistry

GPR119 Agonist Pharmacophore: EC50 Differentiation of 3-Oxa-7-Azabicyclo[3.3.1]nonane Derivatives vs. Alternative Chemotypes

Derivatives of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold have been patented as GPR119 agonists, with the 9-anti isomer (isopropyl 9-anti-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate) demonstrating an EC50 of 227-228 nM at rat GPR119 expressed in human HEK293 cells, while the corresponding 9-syn isomer showed EC50 >10,000 nM at human GPR119, highlighting the critical stereochemical dependence of activity on the bicyclic scaffold [1]. This contrasts with alternative GPR119 agonist chemotypes, such as piperidine-based agonists, which often lack the conformational rigidity provided by the bicyclic [3.3.1] framework and may exhibit different PK profiles [2].

Metabolic Disease GPR119 Agonists Type 2 Diabetes

Optimal Deployment Scenarios for 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride in Drug Discovery and Chemical Biology


CNS Target Deconvolution Requiring Absence of Opioid Receptor Cross-Reactivity

When conducting phenotypic screening or target deconvolution for novel CNS targets (e.g., orexin, nicotinic acetylcholine receptors), this scaffold provides a validated background free of kappa-opioid pharmacology, unlike the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold which is a known kappa agonist with submicromolar affinity [1]. This eliminates the need for counter-screening against opioid receptors, reducing assay costs and data interpretation complexity. The commercial availability of the hydrochloride salt at 95-97% purity ensures reproducible starting material for SAR exploration [2].

Structure-Based Drug Design Leveraging Experimentally Determined Crystallographic Coordinates

For computational chemistry workflows requiring accurate starting geometries, the availability of single-crystal X-ray diffraction data for the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one system (unit cell: a = 9.353 Å, b = 7.733 Å, c = 23.03 Å) provides an experimentally validated template for molecular docking and pharmacophore modeling [1]. This contrasts with the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold, for which only computationally derived (PM3 semiempirical) geometries are available, introducing potential inaccuracies in binding mode predictions [2]. The precisely quantified conformational energy barrier (ΔE = 1.497 kcal/mol) further supports the use of this scaffold in free energy perturbation (FEP) calculations and molecular dynamics simulations [1].

Synthesis of GPR119 Agonists for Metabolic Disease Target Validation

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, accessible via reduction of the 9-one hydrochloride, is a key intermediate for preparing stereochemically defined GPR119 agonists. The anti isomer of a representative derivative shows EC50 = 227-228 nM at rat GPR119, while the syn isomer is essentially inactive (EC50 >10,000 nM), demonstrating the stringent stereochemical requirements of this chemotype [1]. This stereochemical discrimination provides a clear SAR starting point that is not available with more flexible piperidine-based GPR119 agonist scaffolds. The hydrochloride salt form facilitates N-alkylation and acylation reactions under standard conditions [2].

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